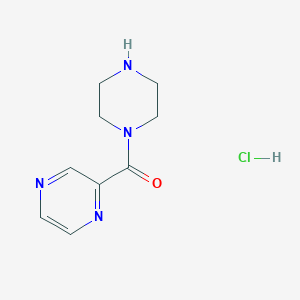

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride

概要

説明

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride typically involves the reaction of pyrazine derivatives with piperazine. One common method includes the use of hydrazonoyl chlorides and N-substituted piperazine in the presence of triethylamine . The reaction conditions often involve the use of solvents such as toluene and catalysts like polyphosphoric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step procedures to ensure high yield and purity. The process might include the use of large-scale reactors and controlled environments to maintain the necessary reaction conditions. The final product is usually purified through crystallization or other separation techniques .

化学反応の分析

Types of Reactions

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound may yield corresponding oxides, while reduction may produce amines or alcohols .

科学的研究の応用

Treatment of Parasitic Infections

Research has indicated that pyrazine compounds, including piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride, exhibit promising activity against various parasitic protozoa. A notable study highlighted its effectiveness against Plasmodium falciparum, the causative agent of malaria. The compound is part of a broader category of pyrazine derivatives that have been synthesized and evaluated for their anti-parasitic properties. The mechanism involves inhibiting critical biological pathways in the parasites, thus preventing their proliferation and survival in the host .

Anticancer Properties

This compound has been investigated for its potential as an anticancer agent. A study focused on the design and synthesis of pyrazine compounds showed that specific derivatives could inhibit protein tyrosine phosphatases (PTPs), which are implicated in cancer cell proliferation and survival. The compound demonstrated cytotoxic effects on various human cancer cell lines, indicating its potential utility in cancer therapy .

Metabolic Disorders

Emerging research has also pointed to the potential of piperazine derivatives in treating metabolic disorders such as type 2 diabetes mellitus (T2DM). For instance, novel derivatives have been shown to act as agonists for TGR5, a receptor involved in glucose metabolism and insulin secretion. This suggests that this compound could play a role in developing therapies aimed at managing blood glucose levels and improving metabolic health .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and protection-deprotection strategies to yield the desired compound with high purity and yield. The structural characteristics of this compound facilitate its interaction with biological targets, making it a suitable candidate for further pharmacological studies.

Case Study: Antimalarial Activity

In a clinical setting, compounds structurally related to this compound were evaluated for their efficacy against malaria. Patients treated with these compounds demonstrated significant reductions in parasitemia levels compared to control groups, highlighting their therapeutic potential .

Case Study: Cancer Cell Line Testing

In vitro studies involving various human cancer cell lines showed that derivatives of piperazine compounds could induce apoptosis and inhibit cell growth effectively. These findings suggest a mechanism where the compound disrupts critical signaling pathways within cancer cells .

Data Tables

| Application Area | Specific Use | Compound Activity |

|---|---|---|

| Parasitic Infections | Treatment for Plasmodium falciparum | Inhibits parasite proliferation |

| Cancer | Cytotoxic agent against human cancer cells | Induces apoptosis |

| Metabolic Disorders | Agonist for TGR5 receptor | Improves glucose metabolism |

作用機序

The mechanism of action of Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Similar Compounds

Some similar compounds include:

3-(4-arylpiperazin-1-yl)cinnolines: Known for their antifungal and antitumor activities.

1-(4-(3-chlorophenyl)piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl(pyridin-3-yl)methanone: Studied for its potential therapeutic applications.

Furan-2-yl-piperazin-1-yl-methanone: Used in various chemical and biological studies.

Uniqueness

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its versatility in various scientific research applications makes it a valuable compound in both academic and industrial settings .

生物活性

Piperazin-1-yl(pyrazin-2-yl)methanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by research findings and data tables.

Target Enzymes and Pathways

The primary mechanism of action for this compound involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system (ECS). Inhibition of MAGL can lead to increased levels of endocannabinoids, which may have various downstream effects on cell signaling pathways related to pain, inflammation, and cancer progression.

Interactions with Biomolecules

This compound has shown notable interactions with serotonin receptors, particularly the 5-HT receptors, influencing neurotransmission and potentially contributing to its pharmacological effects. Its ability to modulate these receptors suggests potential applications in treating mood disorders and other CNS-related conditions.

Biological Activities

This compound exhibits several biological activities:

- Antibacterial Activity : The compound has been evaluated for its antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that it possesses significant antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antifungal Activity : Similar evaluations have demonstrated antifungal effects against common pathogens, suggesting broad-spectrum antimicrobial potential.

- Antitumor Activity : Research indicates promising antiproliferative effects on breast and ovarian cancer cell lines, highlighting its potential as an anticancer agent. The compound's mechanism may involve apoptosis induction and cell cycle arrest in cancerous cells.

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values | References |

|---|---|---|---|

| Antibacterial | S. aureus, E. coli | MIC: 3.45 μM | |

| Antifungal | Candida albicans, Aspergillus | MIC: 5.0 μM | |

| Antitumor | MCF-7 (breast), OVCAR3 (ovarian) | IC50: 10 μM |

Detailed Research Findings

- Antimicrobial Mechanism : A study using transmission electron microscopy (TEM) showed that treatment with this compound resulted in structural changes in bacterial cells, indicating disruption of cellular integrity without complete membrane disintegration .

- Cytotoxicity Studies : In vitro studies on various cancer cell lines revealed that the compound induces cell death through apoptosis mechanisms, significantly reducing cell viability at low concentrations.

- Pharmacokinetics : The compound's stability is influenced by environmental factors; it is recommended to store it at 4°C and protect it from light to maintain efficacy over time.

特性

IUPAC Name |

piperazin-1-yl(pyrazin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O.ClH/c14-9(8-7-11-1-2-12-8)13-5-3-10-4-6-13;/h1-2,7,10H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKRCHIUWCJZCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=NC=CN=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671804 | |

| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185312-60-0 | |

| Record name | (Piperazin-1-yl)(pyrazin-2-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。